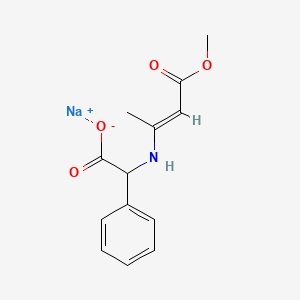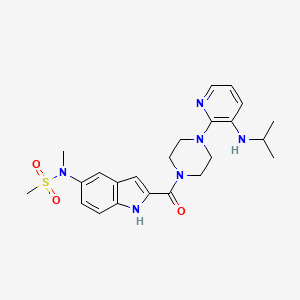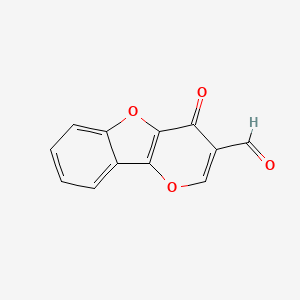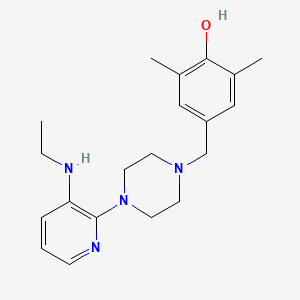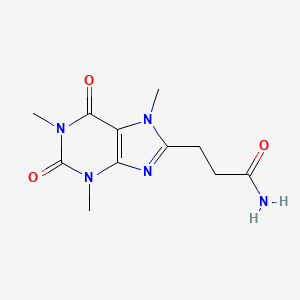
3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 14375 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Análisis De Reacciones Químicas
NSC 14375 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 14375 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking down of the compound in the presence of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 14375 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: NSC 14375 is utilized in the production of certain industrial chemicals and materials, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism by which NSC 14375 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes and receptors, leading to a cascade of biochemical reactions. These interactions can modulate various cellular processes, making NSC 14375 a compound of interest in pharmacology and biochemistry.
Comparación Con Compuestos Similares
NSC 14375 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 134754: Known for its role as an inhibitor of the HIF pathway.
NSC 131463: Another compound with similar structural properties but different biological activities.
The uniqueness of NSC 14375 lies in its specific interactions and the range of reactions it can undergo, making it a versatile compound in scientific research.
Propiedades
Número CAS |
5438-72-2 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propanamide |
InChI |
InChI=1S/C11H15N5O3/c1-14-7(5-4-6(12)17)13-9-8(14)10(18)16(3)11(19)15(9)2/h4-5H2,1-3H3,(H2,12,17) |
Clave InChI |
STMPPRPZVXGOGR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



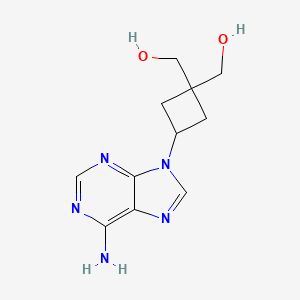
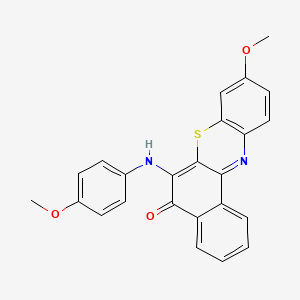
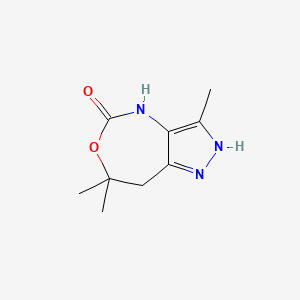
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

